molecular formula C29H29N5O6S B11678504 4-[(1E)-N-({[4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)ethanehydrazonoyl]phenyl acetate

4-[(1E)-N-({[4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)ethanehydrazonoyl]phenyl acetate

Cat. No.: B11678504
M. Wt: 575.6 g/mol
InChI Key: GPKCKXLBTIEDJQ-UXHLAJHPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-N-({[4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)ethanehydrazonoyl]phenyl acetate typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound. The phenyl and trimethoxyphenyl groups are then introduced through substitution reactions.

Industrial Production Methods

Industrial production of this compound is not well-documented, likely due to its primary use in research rather than commercial applications. the synthesis would likely involve similar steps to those used in laboratory settings, scaled up to accommodate larger quantities.

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-N-({[4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)ethanehydrazonoyl]phenyl acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl and trimethoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts such as palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[(1E)-N-({[4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)ethanehydrazonoyl]phenyl acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(1E)-N-({[4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)ethanehydrazonoyl]phenyl acetate involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The phenyl and trimethoxyphenyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1E)-N-({[4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)ethanehydrazonoyl]phenyl acetate is unique due to its combination of a triazole ring with phenyl and trimethoxyphenyl groups. This structure provides a unique set of chemical and biological properties, making it a valuable compound for research.

Properties

Molecular Formula

C29H29N5O6S

Molecular Weight

575.6 g/mol

IUPAC Name

[4-[(E)-C-methyl-N-[[2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]carbonimidoyl]phenyl] acetate

InChI

InChI=1S/C29H29N5O6S/c1-18(20-11-13-23(14-12-20)40-19(2)35)30-31-26(36)17-41-29-33-32-28(34(29)22-9-7-6-8-10-22)21-15-24(37-3)27(39-5)25(16-21)38-4/h6-16H,17H2,1-5H3,(H,31,36)/b30-18+

InChI Key

GPKCKXLBTIEDJQ-UXHLAJHPSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=C(C(=C3)OC)OC)OC)/C4=CC=C(C=C4)OC(=O)C

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=C(C=C4)OC(=O)C

Origin of Product

United States

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